L-alpha-Methylleucine hy

Overview

Description

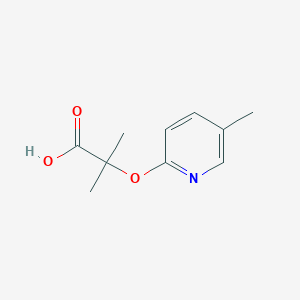

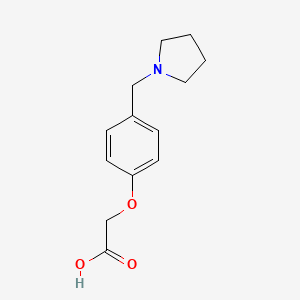

L-alpha-Methylleucine hy, also known as (S)-2-amino-2,4-dimethylpentanoic acid hydrochloride, is a heterocyclic organic compound . Its molecular weight is 181.661 and the molecular formula is C7H15NO2.ClH .

Molecular Structure Analysis

The molecular structure of this compound is given by the formula C7H15NO2.ClH . Unfortunately, the specific structural details are not provided in the search results.Scientific Research Applications

Tumor Imaging and PET Scans

L-alpha-Methylleucine has potential applications in tumor imaging, particularly through positron emission tomography (PET) scanning. Takatani et al. (2021) synthesized L-[5-11C]leucine and L-α-[5-11C]methylleucine, demonstrating their utility in visualizing tumors in mice. The high accumulation of L-α-[5-11C]methylleucine in tumor tissue suggests its potential as an effective probe for tumor imaging (Takatani et al., 2021).

Protein Methylation Research

Protein methylation, including lysine methylation, is a key area of research that may involve L-alpha-Methylleucine. Murn and Shi (2017) detail the history of protein methylation research, underscoring its regulatory role in various cellular processes such as gene transcription and signal transduction. Although not directly focused on L-alpha-Methylleucine, this research area could be relevant due to the broader context of amino acid methylation in protein regulation (Murn & Shi, 2017).

Amino Acid Biosynthesis and Metabolism

L-alpha-Methylleucine may play a role in amino acid biosynthesis and metabolism. The work of Christianson et al. (2007) on aminomutases in beta-amino acid biosynthesis highlights the significance of amino acids with modifications, like methylation, in biological pathways. This research may provide insights into the metabolic roles and interactions of L-alpha-Methylleucine (Christianson et al., 2007).

Meteoritic Amino Acids and Prebiotic Chemistry

Research by Cronin and Pizzarello (1997) on meteoritic amino acids, including α-methyl amino acids, provides insights into asymmetric influences on organic chemical evolution, potentially relevant to the study of L-alpha-Methylleucine. This research touches on the origins of life and could provide a context for understanding the role of methylated amino acids in prebiotic chemistry (Cronin & Pizzarello, 1997).

Mechanism of Action

Target of Action

The primary target of L-alpha-Methylleucine hy is the Branched-chain-amino-acid aminotransferase . This enzyme is responsible for the metabolism of branched-chain amino acids, which are essential nutrients that the body obtains from proteins found in food .

Mode of Action

It is known to interact with its target, the branched-chain-amino-acid aminotransferase . The interaction between this compound and its target enzyme may result in changes in the metabolism of branched-chain amino acids .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the metabolism of branched-chain amino acids . The compound’s interaction with Branched-chain-amino-acid aminotransferase can influence these metabolic pathways .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .

Result of Action

It is known that the compound interacts with branched-chain-amino-acid aminotransferase, which may result in changes in the metabolism of branched-chain amino acids .

Biochemical Analysis

Biochemical Properties

L-alpha-Methylleucine hy interacts with various enzymes and proteins within the cell. The majority of L-leucine metabolism, from which this compound is derived, is initially catalyzed by the branched-chain amino acid aminotransferase enzyme, producing alpha-ketoisocaproate (alpha-KIC) . This interaction highlights the integral role of this compound in biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by activating the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway . This activation leads to an increase in protein synthesis, promoting cell growth and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the L-type amino acid transporter 1 (LAT1), which is responsible for its cellular uptake . Following transport, this compound activates mTORC1, leading to the phosphorylation of p70 ribosomal S6 kinase 1 (p70S6K), a downstream effector of mTORC1 .

Metabolic Pathways

This compound is involved in the metabolic pathway of L-leucine. The metabolism of L-leucine is initially catalyzed by the branched-chain amino acid aminotransferase enzyme, producing alpha-KIC

Transport and Distribution

This compound is transported within cells and tissues via the L-type amino acid transporter 1 (LAT1) . LAT1 is predominantly expressed in various tissues, including the cerebral cortex, blood-brain barrier, blood-retina barrier, testis, placenta, bone marrow, and several types of cancer .

properties

IUPAC Name |

(2S)-2-amino-2,4-dimethylpentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)4-7(3,8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESCTDHOWCQMPQ-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@](C)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol](/img/structure/B3163389.png)

![2-Chloro-1-[1-(2-methoxy-ethyl)-2-methyl-1H-indol-3-yl]-ethanone](/img/structure/B3163396.png)

![2-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B3163402.png)

![3-[(3-Phenylpropoxy)methyl]piperidine](/img/structure/B3163404.png)

![N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclopentanecarboxamide](/img/structure/B3163441.png)

![2-Bromo-N-[4-(4-morpholinylsulfonyl)phenyl]-acetamide](/img/structure/B3163472.png)

![3-Chlorobenzo[H]cinnoline](/img/structure/B3163473.png)